Cas no 1017682-74-4 (tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate)
tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate
- EN300-12452795
- 1,1-Dimethylethyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate
- SCHEMBL8207359
- DTXSID801182366
- 1017682-74-4
-
- Inchi: 1S/C13H15FN2O2/c1-8-9-6-5-7-10(14)11(9)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
- InChI Key: GFFHBUPCMLZFMD-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=CC=C2F)C(C)=N1
Computed Properties
- Exact Mass: 250.11175589g/mol
- Monoisotopic Mass: 250.11175589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 44.1Ų
tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12452795-0.05g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-0.1g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-0.25g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-0.5g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-1.0g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-2.5g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-5.0g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-10.0g |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-12452795-50mg |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 50mg |
$563.0 | 2023-10-02 | ||
| Enamine | EN300-12452795-100mg |
tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate |
1017682-74-4 | 100mg |
$591.0 | 2023-10-02 |
tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate
Introduction to Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate (CAS No. 1017682-74-4)
Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate, with the CAS number 1017682-74-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the indazole family, a heterocyclic structure that is widely recognized for its biological activity and potential therapeutic applications. The presence of a fluoro substituent and a tert-butyl group in its molecular framework enhances its pharmacological properties, making it a valuable candidate for further investigation.
The molecular structure of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate consists of a central indazole ring, which is fused with a carboxylate group at the 1-position and a fluoro substituent at the 7-position. Additionally, a methyl group is attached at the 3-position, further modulating its chemical and biological behavior. This specific arrangement of functional groups contributes to its unique reactivity and interaction with biological targets.
In recent years, there has been growing interest in indazole derivatives due to their diverse pharmacological activities. These compounds have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The fluoro substituent, in particular, is known to enhance the metabolic stability and binding affinity of molecules, making them more effective in vivo. Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate leverages these properties, positioning it as a promising lead compound for drug discovery.
One of the most compelling aspects of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The tert-butyl group provides a stable handle for further functionalization, allowing chemists to modify the molecule in various ways to optimize its biological activity. This flexibility makes it an attractive building block for medicinal chemists working on developing novel therapeutics.
Recent studies have highlighted the importance of fluorinated indazole derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain fluoro-substituted indazoles exhibit potent inhibitory effects on enzymes involved in cancer progression. These findings have spurred further investigation into the structural modifications that can enhance such activities. Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate fits well within this context, as its design incorporates elements known to improve bioactivity.
The synthesis of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group, in particular, necessitates specialized methodologies to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce this compound with increasing efficiency, which is crucial for large-scale applications in drug development.
From a pharmacological perspective, Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate has shown promise in preclinical studies. Its ability to interact with biological targets suggests that it may have therapeutic benefits across multiple disease areas. While further research is needed to fully elucidate its mechanisms of action, preliminary data indicate that it could serve as a foundation for developing new treatments.
The role of computational chemistry and molecular modeling has been instrumental in understanding the properties of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate. These tools allow researchers to predict how the compound will behave in different environments and how it might interact with biological molecules. Such insights are invaluable for guiding experimental design and optimizing drug candidates.
In conclusion, Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate (CAS No. 1017682-74-4) represents an exciting opportunity in pharmaceutical research. Its unique molecular structure and promising biological activities make it a compelling candidate for further investigation. As our understanding of fluorinated heterocycles continues to grow, compounds like this one are likely to play an increasingly important role in the development of novel therapeutics.
1017682-74-4 (tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)